Methyl oxazole-2-carboxylate

Vue d'ensemble

Description

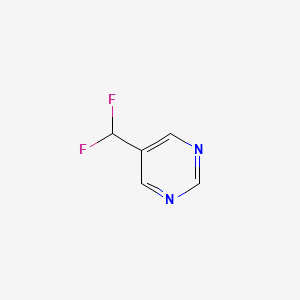

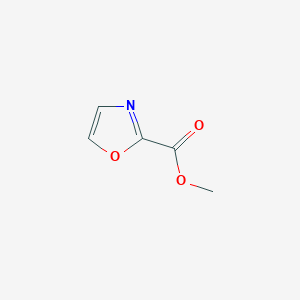

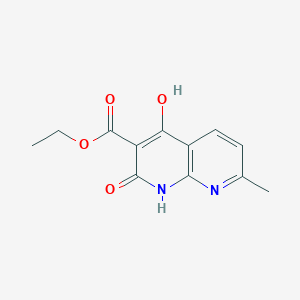

“Methyl oxazole-2-carboxylate” is a chemical compound with the formula C5H5NO3 and a molecular weight of 127.1 . It is also known by other names such as “METHYL 1,3-OXAZOLE-2-CARBOXYLATE”, “METHYL 2-OXAZOLECARBOXYLATE”, and "OXAZOLE-2-CARBOXYLIC ACID METHYL ESTER" .

Molecular Structure Analysis

Oxazoles, including “Methyl oxazole-2-carboxylate”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Applications De Recherche Scientifique

Synthesis of Macrolides and Other Compounds

Methyl oxazole-2-carboxylate, as a form of activated carboxylate, plays a significant role in the synthesis of various compounds. Wasserman, Gambale, and Pulwer (1981) demonstrated its use in synthesizing macrocyclic lactones, including recifeiolide and di-O-methylcurvularin, through photooxygenation of oxazoles. This process involves the formation of triamides from oxazoles and their subsequent selective nucleophilic attack (Wasserman et al., 1981).

Fluorescent Probes and Peptides

Ferreira et al. (2010) explored the synthesis of various oxazole-4-carboxylate derivatives and investigated their photophysical properties. These properties make these compounds suitable candidates as fluorescent probes. The study involved inserting one of the fluorescent oxazoles into two model peptides, maintaining good fluorescence levels and solvent sensitivity (Ferreira et al., 2010).

Medicinal Chemistry

Ozaki et al. (1983) synthesized methyl 5-substituted oxazole-4-carboxylates and evaluated their inhibitory activity on blood platelet aggregation. Some compounds showed inhibitory activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being the most active compound in ex vivo tests (Ozaki et al., 1983).

Anticancer Activity

Pilyo et al. (2020) conducted a study on a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, which were synthesized for NCI anticancer screening against various cancer cell lines. One compound, in particular, exhibited potent and broad cytotoxic activity against human cancer cells (Pilyo et al., 2020).

Photooxidation and Photochemistry

Zeinali et al. (2020) investigated the reaction of oxazole and its derivatives with singlet oxygen. This study is crucial in understanding the photooxidation process, which has implications in both organic chemistry and photophysics. The study found that substituted oxazoles have a slightly higher pseudo-first-order reaction rate compared to unsubstituted oxazole (Zeinali et al., 2020).

Orientations Futures

Oxazole-based molecules, including “Methyl oxazole-2-carboxylate”, are becoming a significant heterocyclic nucleus, which have received attention from researchers globally . They are leading to the synthesis of diverse oxazole derivatives, aiming to look for potential oxazole-based medicinal compounds . This indicates a promising future direction in the field of drug discovery and synthesis.

Propriétés

IUPAC Name |

methyl 1,3-oxazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKQTLDIWHGWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701569 | |

| Record name | Methyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl oxazole-2-carboxylate | |

CAS RN |

31698-88-1 | |

| Record name | Methyl 1,3-oxazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)

![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)